1,4-Bis(propylthio)butane
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Overview
Description
1,4-Bis(propylthio)butane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two propylthio groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(propylthio)butane can be synthesized through the reaction of 1,4-dibromobutane with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)4-Br+2C3H7SH→C3H7S-(CH2)4-SC3H7+2HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(propylthio)butane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The propylthio groups can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides can lead to the formation of new thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Substitution: Various thioether derivatives
Scientific Research Applications
1,4-Bis(propylthio)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable thioether linkages.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(propylthio)butane involves its ability to interact with various molecular targets through its thioether groups. These interactions can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, influencing its biological and chemical effects.
Comparison with Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another compound with a butane backbone but with diphenylphosphino groups instead of propylthio groups.
2,2-Bis(propylthio)butane: A structural isomer with both propylthio groups attached to the same carbon atom.
Uniqueness: 1,4-Bis(propylthio)butane is unique due to its symmetrical structure and the presence of two thioether linkages, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
56348-39-1 |
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Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1,4-bis(propylsulfanyl)butane |
InChI |
InChI=1S/C10H22S2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-10H2,1-2H3 |
InChI Key |
NKVHHVXGFXBRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCCSCCC |
Origin of Product |
United States |
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